molecular formula C7H11F2NO2 B13068857 (2S)-2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid

(2S)-2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid

Cat. No.: B13068857
M. Wt: 179.16 g/mol
InChI Key: CJLBLDSDKVIRFS-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid is a synthetic amino acid derivative characterized by the presence of a difluorocyclobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the use of difluorocarbene reagents to achieve the difluoromethylation of cyclobutyl intermediates . The reaction conditions often involve the use of metal catalysts and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The process may also include steps for purification and crystallization to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorocyclobutyl oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

(2S)-2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism by which (2S)-2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are modulated by the presence of the difluorocyclobutyl group. The pathways involved can vary depending on the specific application, but generally, the compound influences biochemical processes through binding and altering the activity of its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

IUPAC Name

(2S)-2-amino-3-(3,3-difluorocyclobutyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2NO2/c8-7(9)2-4(3-7)1-5(10)6(11)12/h4-5H,1-3,10H2,(H,11,12)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJLBLDSDKVIRFS-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CC1(F)F)C[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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